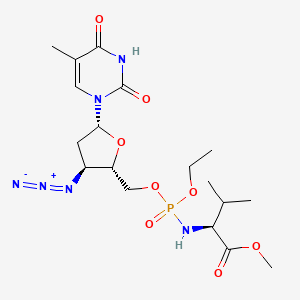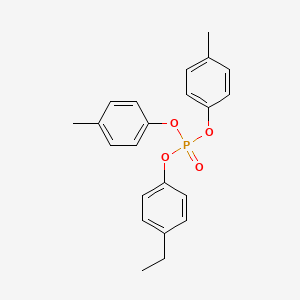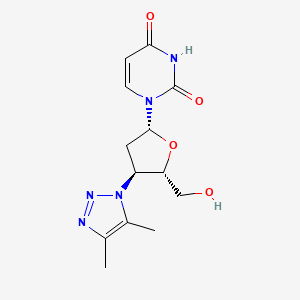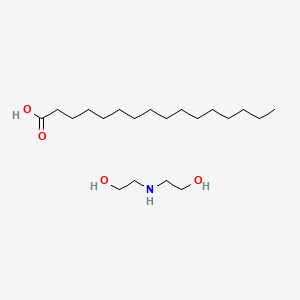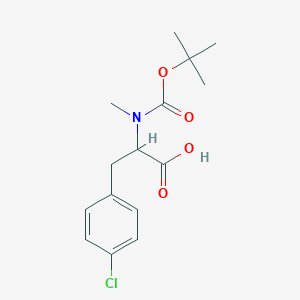
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyranoindoles This compound is characterized by a fused ring system that includes a pyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the use of indole-2-carboxylic derivatives as starting materials. The reaction typically proceeds through an intramolecular N–H/C–H coupling, which involves a carbonyl 1,2-migration . The reaction conditions are generally mild, and the desired product can be obtained in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The methyl group on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]indol-4-ones: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Indolo[3,2-b]quinolines: These compounds also have a fused ring system but include a quinoline moiety instead of a pyran ring.
Uniqueness
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyran ring
Properties
CAS No. |
81413-46-9 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methylpyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H11NO3/c1-14-10-5-3-2-4-9(10)13-12(14)11(16)6-8(7-15)17-13/h2-6,15H,7H2,1H3 |
InChI Key |
HMHLJPWRMYWRAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


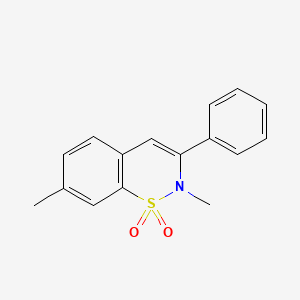
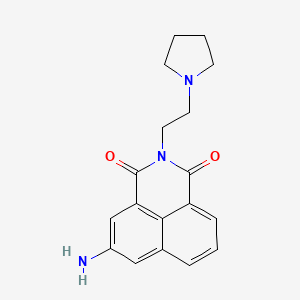
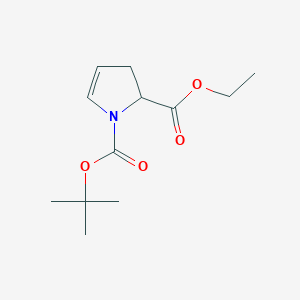
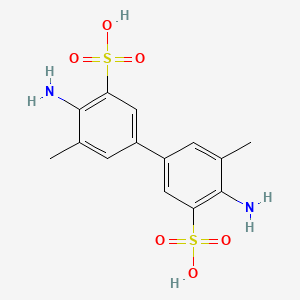
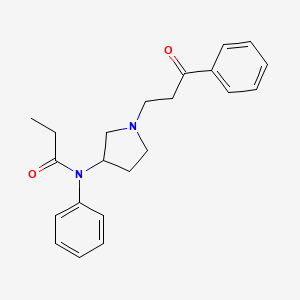
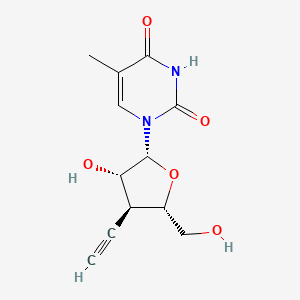
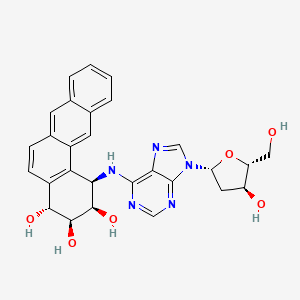
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
